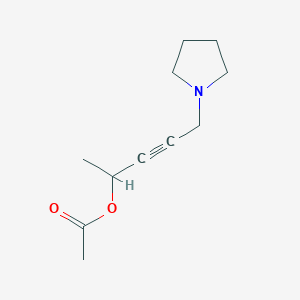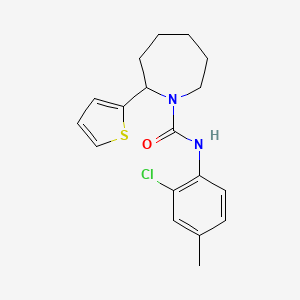![molecular formula C20H17ClO5 B4972351 2-chlorobenzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972351.png)
2-chlorobenzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chlorobenzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as CBOC and is a derivative of 7-hydroxycoumarin.
Mechanism of Action
The mechanism of action of CBOC is not fully understood. However, it is believed to work by modulating various signaling pathways in cells. CBOC has been found to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which play a crucial role in cell division and gene expression.
Biochemical and Physiological Effects:
CBOC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and exhibit antioxidant activity. CBOC has also been found to modulate the expression of various genes involved in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CBOC in lab experiments is its high purity. The compound can be easily synthesized and purified, making it suitable for various experimental procedures. However, one of the limitations of using CBOC is its limited solubility in water, which can make it difficult to administer in certain experimental setups.
Future Directions
There are several future directions for research on CBOC. Some of the possible areas of research include:
1. Development of Novel Therapeutics: CBOC has shown promising results in the treatment of various diseases. Future research can focus on developing novel therapeutics based on CBOC.
2. Mechanistic Studies: Further studies are needed to elucidate the mechanism of action of CBOC. This can help in the development of more effective drugs based on CBOC.
3. Toxicity Studies: The toxicity of CBOC needs to be evaluated in detail to ensure its safety for human use.
Conclusion:
In conclusion, CBOC is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has shown promising results in cancer research, neurodegenerative diseases, and antimicrobial activity. Further research is needed to fully understand the mechanism of action of CBOC and to develop novel therapeutics based on it.
Synthesis Methods
The synthesis of CBOC involves the esterification reaction between 2-chlorobenzyl alcohol and 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified using techniques such as recrystallization or column chromatography.
Scientific Research Applications
CBOC has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the following areas:
1. Cancer Research: CBOC has been found to inhibit the growth of cancer cells in vitro. It works by inducing apoptosis, a process of programmed cell death, in cancer cells.
2. Neurodegenerative Diseases: CBOC has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antimicrobial Activity: CBOC has exhibited antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
(2-chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12-9-19(22)26-18-10-15(7-8-16(12)18)25-13(2)20(23)24-11-14-5-3-4-6-17(14)21/h3-10,13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWUPJLJCCXVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4972275.png)
![7-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4972291.png)

![N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4972306.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B4972317.png)
![1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4972322.png)
![4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B4972326.png)
![6-tert-butyl-2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4972334.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B4972343.png)



![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)